4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide: is a complex organic compound with a molecular formula of C17H16BrN3O3S and a molecular weight of 422.2962 This compound features a benzenesulfonamide group, a bromine atom, and a benzimidazole ring substituted with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the benzimidazole core with a tetrahydrofuran derivative.
Sulfonamide formation: The final step involves the reaction of the brominated benzimidazole derivative with a sulfonyl chloride to form the desired benzenesulfonamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its benzimidazole core is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it could be a candidate for anticancer, antiviral, or antibacterial agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. The bromine atom and tetrahydrofuran moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide
Comparison: Compared to similar compounds, 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzenesulfonamide stands out due to its unique combination of a benzimidazole ring and a tetrahydrofuran moiety. This structural feature may enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications .
Properties
Molecular Formula |
C17H16BrN3O3S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16BrN3O3S/c18-11-3-6-13(7-4-11)25(22,23)21-12-5-8-14-15(10-12)20-17(19-14)16-2-1-9-24-16/h3-8,10,16,21H,1-2,9H2,(H,19,20) |
InChI Key |
GINRFSMZBZRVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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